molecular formula C9H10BrNO B1288954 5-Bromo-2-(cyclopropylmethoxy)pyridine CAS No. 494772-02-0

5-Bromo-2-(cyclopropylmethoxy)pyridine

Cat. No. B1288954
M. Wt: 228.09 g/mol
InChI Key: FXLHFKZNQOIRGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated pyridine derivatives can be achieved through various methods. For instance, 5-substituted-2,4-diaminopyrimidines were prepared by C5-alkylation or cyclization, followed by alkylation with diisopropoxyphosphoryl methoxyethyl tosylate, and then deprotection to afford free phosphonic acids . Another method involves Fischer indole cyclization in polyphosphoric acid to create a 5-bromo-1H-pyrrolo[2,3-b]pyridine framework . Additionally, 5-bromo-2-pyrone was synthesized through a new route and found to undergo Diels-Alder cycloadditions . These methods indicate that brominated pyridine derivatives can be synthesized through a variety of chemical reactions, including alkylation, cyclization, and cycloadditions.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives can be elucidated using spectroscopic techniques and X-ray diffraction. For example, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was confirmed by FT-IR, NMR spectroscopy, and single crystal X-ray diffraction . Similarly, the structures of novel 6-bromo-imidazo[4,5-b]pyridine derivatives were characterized by NMR and confirmed using monocrystalline X-ray crystallography . These studies demonstrate that detailed molecular structures of brominated pyridine derivatives can be obtained through advanced analytical techniques.

Chemical Reactions Analysis

Brominated pyridine derivatives can participate in various chemical reactions. For instance, 5-bromo-2-pyrone was used in Diels-Alder cycloadditions to produce halogen-free bicyclic lactones . The 5-bromo-2,4-diaminopyrimidines were also used in cross-coupling reactions to synthesize antiviral agents . These examples show that brominated pyridine derivatives are versatile intermediates in organic synthesis, capable of engaging in cycloadditions and cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives can be studied using various computational and experimental methods. Density functional theory (DFT) was used to investigate the geometric structure, vibrational frequencies, and chemical shift values of 5-bromo-2-(trifluoromethyl)pyridine . Non-linear optical (NLO) properties and molecular docking studies were also performed to assess the biological activity and potential applications of these compounds . These studies provide a comprehensive understanding of the physical and chemical properties of brominated pyridine derivatives, which can be extrapolated to similar compounds like 5-Bromo-2-(cyclopropylmethoxy)pyridine.

Scientific Research Applications

Spectroscopic Applications

5-Bromo-2-(trifluoromethyl)pyridine, a compound similar in structure to 5-Bromo-2-(cyclopropylmethoxy)pyridine, has been studied for its spectroscopic properties, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was applied to explore its geometric structure, vibrational frequencies, and chemical shift values. The non-linear optical (NLO) properties were determined, and its effects on pBR322 plasmid DNA and antimicrobial activities were tested, highlighting its potential in material science and biological applications (Vural & Kara, 2017).

Antiviral Activity

Research on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are related to the structural motif of 5-Bromo-2-(cyclopropylmethoxy)pyridine, has shown marked inhibition of retrovirus replication in cell culture. This suggests the potential of such compounds in antiviral therapies (Hocková et al., 2003).

Organic Synthesis

Several studies have explored the synthesis of complex organic compounds and heterocycles starting from pyridine derivatives. For instance, the preparation of 2,3-disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine frameworks by Fischer indole cyclization offers a valuable route to diverse organic molecules, demonstrating the role of pyridine derivatives in facilitating organic synthesis (Alekseyev et al., 2015).

Luminescent Properties

Research on heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands showed a wide span of redox and emission properties. This work underscores the importance of ancillary ligands, such as pyridine derivatives, in tuning the luminescent properties of metal complexes, relevant for applications in organic light-emitting devices (Stagni et al., 2008).

Antimicrobial Activity

The synthesis and characterization of novel Schiff base Cu(II) complexes, including 5-bromo-2-hydroxyphenyl benzophenone-methoxy benzoyl hydrazone pyridine copper(Ⅱ), revealed both ferromagnetic intramolecular interaction and weak antiferromagnetic intermolecular interaction. This highlights the potential of pyridine derivatives in developing new materials with specific magnetic properties, which could have further implications in medical and materials science (Chang-zheng, 2011).

Safety And Hazards

The safety information for 5-Bromo-2-(cyclopropylmethoxy)pyridine indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

5-bromo-2-(cyclopropylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-8-3-4-9(11-5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLHFKZNQOIRGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619996
Record name 5-Bromo-2-(cyclopropylmethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(cyclopropylmethoxy)pyridine

CAS RN

494772-02-0
Record name 5-Bromo-2-(cyclopropylmethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

0.49 g (6.82 mmol) cyclopropane methanol in 10 mL THF are charged with 0.42 g (11.4 mmol) NaH and the reaction mixture is stirred at r.t. for 20 min. Then 1.00 g (5.68 mmol) 5-bromo-2-fluoropyridine are added and the mixture is stirred at r.t. over night. The reaction is quenched by the addition of water and extracted with EtOAc. The organic layers are combined, dried over MgSO4, filtered and the solvent is removed in vacuo. The crude product is purified by HPLC (MeOH/H2O/FA).
Quantity
0.49 g
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reactant
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0.42 g
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reactant
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10 mL
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solvent
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1 g
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reactant
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Synthesis routes and methods II

Procedure details

To a mixture of 2-cyclopropyl-methanol (6.15 g) and DMF (12 mL) was added NaH (60% in mineral oil, 1.5 g) at 0° C. After stirring for 4 hours at r.t. the mixture was diluted with DMF (5 mL) and 5-bromo-2-fluoro-pyridine (6.00 g) was slowly added keeping the reaction temperature below 30° C. After 30 minutes at r.t. the mixture was heated to 130° C. for 1 hour by microwave irradiation. After cooling to r.t. the mixture was diluted with EA and washed with water (3 times). The organic phase was dried (Na2SO4) and concentrated. The residue was purified by SGC to provide the subtitle compound. MS ESI+: m/z=228 [M+H]+.
Quantity
6.15 g
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reactant
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12 mL
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solvent
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1.5 g
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reactant
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6 g
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reactant
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5 mL
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solvent
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0 (± 1) mol
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solvent
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Synthesis routes and methods III

Procedure details

Prepared from 2,5-dibromopyridine and cyclopropylmethanol by the method of Example 10 (b).
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[Compound]
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( b )
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Synthesis routes and methods IV

Procedure details

To a solution of cyclopropylmethanol (0.890 mL, 11.0 mmol) in DMF (30 mL) was added sodium hydride (oil, 60%, 440 mg, 11.0 mmol), and the mixture was stirred at room temperature for 10 min. To this solution was added 2,5-dibromopyridine (2.00 g, 8.46 mmol) and the mixture was stirred at 70° C. for 1 hr. The reaction was quenched with water, and the mixture was extracted with ethyl acetate. The organic layer was washed twice with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure and the obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=49:1 to 17:3) to give the title compound (1.88 g, yield 97%) as an oil.
Quantity
0.89 mL
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reactant
Reaction Step One
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440 mg
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reactant
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30 mL
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solvent
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2 g
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reactant
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Yield
97%

Synthesis routes and methods V

Procedure details

To a solution of cyclopropylmethanol (0.890 mL) in DMF (30 mL) was added sodium hydride (oil, 60%, 440 mg), and the mixture was stirred at room temperature for 10 min. To this mixture was added 2,5-dibromopyridine (2.00 g), and the mixture was stirred at 70° C. for 1 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed twice with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (1.88 g).
Quantity
0.89 mL
Type
reactant
Reaction Step One
Quantity
440 mg
Type
reactant
Reaction Step One
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Quantity
30 mL
Type
solvent
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2 g
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reactant
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0 (± 1) mol
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Reaction Step Three

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